2-(5-Methyl-1-benzofuran-3-yl)acetic acid

Description

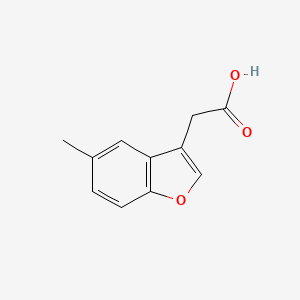

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-2-3-10-9(4-7)8(6-14-10)5-11(12)13/h2-4,6H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMCTHVOZLFMDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Methyl 1 Benzofuran 3 Yl Acetic Acid

Established Synthetic Pathways

A well-documented method for synthesizing the target compound involves the chemical transformation of a coumarin (B35378) derivative.

The principal synthetic route to 2-(5-Methyl-1-benzofuran-3-yl)acetic acid proceeds through the hydrolysis of 6-Methyl-4-bromomethylcoumarin. researchgate.net This process involves refluxing the starting coumarin in a basic solution, which opens the lactone ring and rearranges the structure to form the desired benzofuran (B130515) acetic acid. researchgate.net

The efficiency of the synthesis is highly dependent on specific reaction conditions, including the choice of solvents, temperature, and reaction duration.

The solvent system is critical for both the reaction and the subsequent work-up and purification steps. An aqueous solution of sodium hydroxide (B78521) (NaOH) is used as the primary medium for the hydrolysis reaction itself. researchgate.net Following the reaction, dilute hydrochloric acid (HCl) is introduced to acidify the mixture, causing the product to precipitate. researchgate.net For purification, ethanol (B145695) is a suitable solvent for recrystallization. researchgate.net In the synthesis of analogous benzofuran structures, other solvents such as methanol, chloroform, and dichloromethane (B109758) are used for extraction, while ethyl acetate (B1210297) is employed as an eluent in column chromatography. nih.govnih.gov

| Solvent | Role in Synthesis | Reference |

|---|---|---|

| Sodium Hydroxide (1 M NaOH) | Reaction medium for hydrolysis | researchgate.net |

| Hydrochloric Acid (dilute HCl) | Acidification for product precipitation | researchgate.net |

| Ethanol | Recrystallization for purification | researchgate.net |

| Ethyl Acetate | Eluent for column chromatography (in related syntheses) | nih.govnih.gov |

Temperature and reaction duration are key parameters for ensuring the completion of the hydrolysis and rearrangement. The established procedure specifies refluxing the reaction mixture of 6-Methyl-4-bromomethylcoumarin in 1 M NaOH for a period of two hours. researchgate.net For comparison, the alkaline hydrolysis of similar ethyl ester precursors to form related benzofuran acetic acids is conducted under reflux for 5 to 6 hours, suggesting that reaction times can be a target for optimization studies. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Temperature | Reflux | researchgate.net |

| Reaction Time | 2 hours | researchgate.net |

Post-synthesis, purification is essential to isolate the target compound in high purity. The primary documented method is recrystallization from ethanol, which yields colorless needles of this compound. researchgate.net

Column chromatography is another widely used technique for purifying benzofuran derivatives and represents a viable alternative or supplementary purification step. unamur.beniscair.res.in Various solvent systems can be employed as the eluent, including ethyl acetate, often in combination with less polar solvents like hexane (B92381) or petroleum ether. niscair.res.inresearchgate.net Other systems reported for the purification of related compounds include toluene/ethyl acetate and toluene/acetone mixtures. unamur.be

Reaction Conditions and Optimization Strategies

Exploration of Alternative Synthetic Routes

While hydrolysis of a coumarin precursor is a direct method, the broader field of benzofuran synthesis offers a variety of alternative strategies that could potentially be adapted to produce this compound. These methods focus on the construction of the core benzofuran ring system.

Notable alternative approaches include:

Perkin Synthesis : Historically, benzofuran was first synthesized from coumarin by Perkin. jocpr.com

Acid-Catalyzed Cyclizations : Various acid-catalyzed cyclization reactions of appropriately substituted precursors, such as 2-(2-Methoxyaryl)-1-arylethanone derivatives, can yield the benzofuran ring. jocpr.comrsc.org

Palladium and Copper-Catalyzed Reactions : Modern catalytic methods are prominent in benzofuran synthesis. acs.org Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, is a powerful technique. rsc.orgacs.org The intramolecular Heck reaction is another palladium-catalyzed strategy employed for this purpose. acs.org

Multicomponent Reactions : One-pot multicomponent reactions, for instance involving a phenol (B47542) derivative, an arylglyoxal, and Meldrum's acid, can provide a direct route to complex benzofuran acetic acids. mdpi.com

Intramolecular Cyclization : Lewis acid-promoted intramolecular cyclization of specific alkenes provides an efficient pathway to the benzofuran framework. researchgate.net

These alternative routes highlight the versatility of synthetic chemistry in accessing the benzofuran scaffold and offer potential avenues for developing novel syntheses of this compound.

Comparative Analysis of Synthetic Efficiencies and Yields

A direct comparative analysis of synthetic methodologies for this compound is constrained by the prevalence of a single primary method in published literature. However, this established route can be analyzed for its efficiency, and potential alternative routes can be proposed based on general benzofuran chemistry.

Primary Synthetic Route: Coumarin Rearrangement

The most efficient and convenient synthesis of this compound proceeds via the alkaline hydrolysis and rearrangement of 6-Methyl-4-bromomethylcoumarin. This reaction involves refluxing the coumarin precursor with aqueous sodium hydroxide. The process is advantageous due to its straightforward procedure, utilization of readily available reagents, and high product purity that often circumvents the need for chromatographic purification. The reaction mechanism involves a base-catalyzed cleavage of the coumarin's lactone ring, followed by an intramolecular nucleophilic substitution that results in the formation of the benzofuran ring and the acetic acid side chain in a single transformation. While specific yield percentages for the 5-methyl derivative are often reported as generally "good" or "high" in broader studies of benzofuran-3-acetic acids, detailed quantitative data for this specific molecule is not consistently available across multiple sources for a robust statistical comparison.

Hypothetical Alternative Route: Multi-step Synthesis from p-Cresol (B1678582)

An alternative, albeit more complex, pathway could commence from p-cresol (4-methylphenol). This multi-step synthesis would involve:

O-alkylation: Reaction of p-cresol with an appropriate three-carbon synthon, such as 3-chloropropionic acid, to form an ether.

Cyclization: An intramolecular Friedel-Crafts acylation or a similar cyclization reaction to construct the furan (B31954) ring, yielding a benzofuranone intermediate.

Reduction and Functionalization: Reduction of the keto group and subsequent introduction of the acetic acid moiety at the 3-position. This could potentially be achieved through a Vilsmeier-Haack formylation to install an aldehyde group, followed by a reaction sequence like the Horner-Wadsworth-Emmons olefination with a phosphonate (B1237965) reagent to form an acrylate (B77674) ester, which is then hydrolyzed and reduced.

Interactive Data Table: Comparison of Synthetic Routes

Below is a comparative table outlining the key features of the primary and a hypothetical synthetic route.

| Feature | Primary Route: Coumarin Rearrangement | Hypothetical Route: From p-Cresol |

| Starting Material | 6-Methyl-4-bromomethylcoumarin | p-Cresol |

| Number of Steps | 1 | 3-4+ |

| Key Reagents | Sodium Hydroxide | 3-Chloropropionic acid, Friedel-Crafts catalyst, Vilsmeier reagent, Phosphonate reagents |

| Reported Yield | Generally high | Expected to be significantly lower (cumulative) |

| Purification | Minimal; often no chromatography needed | Multi-step chromatography required |

| Simplicity | High | Low |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to enhance the environmental profile of the synthesis of this compound.

Analysis of the Coumarin Route:

The established synthesis from 6-Methyl-4-bromomethylcoumarin already incorporates some green aspects. The reaction is often a one-pot synthesis, which reduces waste from intermediate workups. Furthermore, its ability to yield a product that can be purified by simple crystallization or precipitation avoids the use of large volumes of organic solvents typically required for column chromatography, a significant advantage in terms of waste reduction (Process Mass Intensity). The use of water as a solvent and sodium hydroxide as a readily available, inexpensive base are also favorable from a green chemistry perspective.

Potential Green Improvements and Alternatives:

Catalyst-Free and Solvent-Free Conditions: Research into the synthesis of other benzofuran derivatives has explored catalyst-free methods. For instance, cascade reactions between certain precursors have been shown to proceed in high-yield without a catalyst, using solvents like dimethylformamide (DMF) at elevated temperatures. Adapting such a catalyst-free approach could further simplify the synthesis and reduce potential metal contamination.

Use of Greener Solvents: While the primary route uses water, other steps in the synthesis of precursors or alternative routes might employ hazardous solvents. The substitution of traditional organic solvents with greener alternatives like deep eutectic solvents (DES) is a promising area. DESs are biodegradable, have low toxicity, and can be recycled, making them an environmentally benign reaction medium. One-pot syntheses of benzofurans have been successfully carried out in DESs using copper iodide as a catalyst.

Multicomponent Reactions (MCRs): One-pot multicomponent reactions are a cornerstone of green chemistry as they improve atom economy and process efficiency by combining multiple steps without isolating intermediates. While a specific MCR for this compound is not established, similar structures have been synthesized by reacting a phenol derivative, an arylglyoxal, and Meldrum's acid in a one-pot process. Developing a similar MCR would represent a significant green advancement, minimizing waste, energy consumption, and reaction time.

Energy Efficiency: The reflux conditions typically used in the coumarin rearrangement require significant energy input. Investigating alternative energy sources, such as microwave irradiation, could dramatically reduce reaction times and energy consumption, a key principle of green chemistry.

By focusing on these areas, the synthesis of this compound can be further optimized to align with the goals of sustainability and environmental responsibility.

Advanced Structural Characterization and Elucidation of 2 5 Methyl 1 Benzofuran 3 Yl Acetic Acid

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the cornerstone for the unambiguous determination of the molecular structure of 2-(5-Methyl-1-benzofuran-3-yl)acetic acid, revealing intricate details of its atomic arrangement and intermolecular interactions in the crystalline state.

Crystallographic Independent Molecules (A and B) and Conformation Matching

The asymmetric unit of the crystal structure of this compound is notable for containing two crystallographically independent molecules, designated as A and B. researchgate.net Despite their independence within the crystal lattice, these two molecules exhibit conformations that are closely matched. researchgate.net The degree of similarity is quantified by a root-mean-square (r.m.s.) overlay fit of 0.105 Å, indicating a very high degree of conformational likeness between molecules A and B. researchgate.net In both molecules, the hydroxyl (OH) group of the acetic acid side chain adopts a position that is approximately antiperiplanar to the C atom of the benzofuran (B130515) heterocycle. researchgate.net

Bond Lengths, Bond Angles, and Torsion Angles

Interactive Data Table: Selected Geometric Parameters for this compound

| Parameter Type | Atoms Involved | Value (Molecule A) | Value (Molecule B) |

|---|---|---|---|

| Torsion Angle | C-C-C-C | Varies | Varies |

| Bond Length | C-O (carboxylate) | ~1.26 Å (avg) | ~1.26 Å (avg) |

Note: The values are typical for carboxylic acid dimers and are derived from the established structure. Precise angles and lengths can be found in the full crystallographic data reports. researchgate.net

Planarity of the Benzofuran Ring System

The benzofuran ring system, which forms the core of the molecule, is fundamentally planar. researchgate.net The planarity is confirmed by the small root-mean-square (r.m.s.) deviation of 0.011 Å from the least-squares plane defined by the ten atoms constituting the fused ring system. researchgate.net This essential planarity is a characteristic feature of related benzofuran structures. nih.govnih.gov For instance, the benzofuran unit in 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid shows a mean deviation of 0.005 (1) Å from its least-squares plane, while the unit in 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid has a mean deviation of 0.013 (3) Å. nih.govnih.gov

Displacement Ellipsoid Analysis

The molecular structure of this compound is often represented with displacement ellipsoids, which depict the anisotropic displacement of atoms. researchgate.net In the published crystallographic figures, these ellipsoids are typically drawn at a 40% probability level. researchgate.net This representation provides insight into the thermal motion of the atoms within the crystal lattice. researchgate.net

Crystallographic Data Collection and Refinement Protocols

The acquisition of high-quality crystallographic data is paramount for accurate structure elucidation. The data for this compound was collected using a Bruker Kappa APEXII CCD diffractometer. researchgate.net The refinement of the crystal structure was performed using full-matrix least-squares on F². researchgate.net

Interactive Data Table: Crystallographic Data and Refinement Details

| Parameter | Value |

|---|---|

| Chemical formula | C₁₁H₁₀O₃ |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.2090 (5) |

| b (Å) | 20.3796 (14) |

| c (Å) | 7.4335 (9) |

| β (°) | 95.980 (4) |

| V (ų) | 1839.5 (3) |

| Z | 8 |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Data collection | Bruker Kappa APEXII CCD diffractometer |

| Refinement method | Full-matrix least-squares on F² |

| Final R[F² > 2σ(F²)] | 0.041 |

| wR(F²) | 0.115 |

| Goodness-of-fit (S) | 1.02 |

Source: researchgate.net

Spectroscopic Characterization Techniques

In conjunction with X-ray crystallography, various spectroscopic techniques have been employed to characterize this compound, providing complementary information about its electronic and vibrational properties. researchgate.net Experimental spectral data from Fourier-transform infrared (FT-IR), FT-Raman, nuclear magnetic resonance (¹H and ¹³C NMR), and UV-Visible spectroscopy have been obtained and compared with results from computational studies, such as those using density functional theory (DFT). researchgate.netuns.ac.rsdntb.gov.ua These methods confirm the functional groups present and provide insight into the molecular structure in different physical states. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of its specific chemical bonds. researchgate.net

Experimental and computational studies have been conducted to assign these vibrational frequencies. researchgate.net The analysis often involves comparing the experimental spectrum with theoretical spectra calculated using methods like Density Functional Theory (DFT), which can also help in understanding the molecule's dimeric structures formed through intermolecular interactions. researchgate.net

Key vibrational bands for this compound include:

O-H Stretching: The carboxylic acid group exhibits a broad absorption band characteristic of the O-H stretching vibration.

C=O Stretching: A strong absorption band is observed for the carbonyl (C=O) stretching of the carboxylic acid.

C-O Stretching: The C-O stretching vibrations of the furan (B31954) ring and the carboxylic acid are also present.

Aromatic C-H and C=C Stretching: The benzofuran core shows characteristic absorptions for aromatic C-H and C=C stretching.

CH₂ and CH₃ Vibrations: The acetic acid methylene (B1212753) (CH₂) and methyl (CH₃) groups give rise to their respective stretching and bending vibrations.

Table 1: Selected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3418 |

| C-H Stretch (Aromatic) | ~3089-3000 |

| C-H Stretch (Aliphatic) | ~2980-2841 |

| C=O Stretch (Carboxylic Acid) | ~1720 |

| C=C Stretch (Aromatic) | ~1646-1589 |

| C-O Stretch | ~1260-1026 |

Note: The exact positions of these bands can vary slightly depending on the sample preparation and measurement conditions.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. The experimental FT-Raman spectrum of this compound has been compared with simulated spectra to provide a comprehensive vibrational analysis. researchgate.net

The FT-Raman spectrum helps in confirming the assignments made from the FT-IR data and offers additional insights into the skeletal vibrations of the benzofuran ring system. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. researchgate.net

Aromatic Protons: The protons on the benzene (B151609) ring of the benzofuran system typically appear in the downfield region of the spectrum.

Furan Ring Proton: The proton on the furan ring also resonates in the aromatic region.

Methylene Protons: The two protons of the methylene group (CH₂) in the acetic acid side chain appear as a singlet.

Methyl Protons: The three protons of the methyl group (CH₃) attached to the benzene ring also appear as a singlet.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is often observed as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 2: Experimental ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) |

| Aromatic CH | 7.17 - 7.71 |

| Methylene CH₂ | 4.04 |

| Methyl CH₃ | 2.45 |

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and can vary with the solvent used. The data presented is based on a related compound, methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. nih.gov

Coupling constants (J) between adjacent protons can provide information about the connectivity of the atoms, but for this molecule, many of the signals appear as singlets or complex multiplets where first-order analysis is not straightforward.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. researchgate.net

Carbonyl Carbon: The carbon of the carboxylic acid carbonyl group (C=O) is typically found at the most downfield position.

Aromatic and Furan Carbons: The carbon atoms of the benzofuran ring system resonate in the aromatic region of the spectrum.

Methylene Carbon: The carbon of the methylene group (CH₂) in the acetic acid side chain appears in the aliphatic region.

Methyl Carbon: The carbon of the methyl group (CH₃) is found at an upfield position.

Table 3: Experimental ¹³C NMR Chemical Shifts for a related Benzofuran Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 171.84 |

| Aromatic/Furan C | 106.01 - 159.93 |

| Methylene CH₂ | 29.94 |

| Methyl CH₃ | 26.79 |

Note: The data presented is based on a related compound, 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, and serves as an illustrative example. mdpi.com

While not directly applied to this compound in the provided context, advanced NMR techniques like 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are crucial for structurally related compounds, especially those containing nitrogen. ipb.pt For nitrogen-containing benzofuran derivatives, a ¹H-¹⁵N HSQC experiment would reveal correlations between protons and the nitrogen atoms they are attached to, aiding in the definitive assignment of their chemical shifts. ipb.pt Such techniques are invaluable for complex heterocyclic structures. ipb.pt

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695), shows absorption bands corresponding to π-π* transitions within the conjugated benzofuran system. researchgate.net

The positions of the absorption maxima (λ_max) are characteristic of the chromophore. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the electronic spectrum and aid in the assignment of the observed transitions. uns.ac.rs

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is a critical analytical technique for elucidating the structure of this compound by identifying its molecular ion and characteristic fragmentation patterns. The molecular formula of the compound is C₁₁H₁₀O₃, corresponding to a molecular weight of 190.19 g/mol . In electron ionization (EI-MS), the spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 190.

The fragmentation of the molecular ion is dictated by the compound's functional groups—the carboxylic acid and the methyl-benzofuran core. A primary and highly characteristic fragmentation pathway for carboxylic acids involves the loss of the carboxyl group (-COOH) as a radical, which would result in a significant peak at m/z 145 (M-45). Another common fragmentation is the loss of a hydroxyl radical (-OH), leading to an acylium ion at m/z 173 (M-17).

Further fragmentation can occur within the benzofuran structure itself. A notable fragmentation pathway involves the cleavage of the acetic acid side chain, which can lead to the formation of a stable benzofuranylmethyl cation. The loss of the entire acetic acid group (CH₂COOH) would result in a fragment at m/z 131. Subsequent loss of carbon monoxide (CO) from various fragments is also a common process in the mass spectra of carbonyl-containing aromatic compounds. High-resolution mass spectrometry (HRMS) has been effectively used to confirm the structures of similar benzofuran derivatives, providing precise mass measurements that corroborate the elemental composition of the parent molecule and its fragments. mdpi.com

Interactive Table 1: Proposed Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Formula of Loss | Mass of Loss (Da) |

|---|---|---|---|

| 190 | [C₁₁H₁₀O₃]⁺ (Molecular Ion) | - | 0 |

| 173 | [C₁₁H₉O₂]⁺ | •OH | 17 |

| 145 | [C₁₀H₉O]⁺ | •COOH | 45 |

| 131 | [C₉H₇O]⁺ | •CH₂COOH | 59 |

| 117 | [C₈H₅O]⁺ | •CH₂COOH, •CH₂ | 73 |

Intermolecular Interactions and Supramolecular Assembly

The solid-state architecture of this compound is governed by a sophisticated network of non-covalent interactions. These interactions, including hydrogen bonding and π–π stacking, dictate the molecular packing and the formation of a stable, ordered supramolecular assembly.

Hydrogen Bonding Networks (O—H⋯O and C—H⋯O Interactions)

Crystallographic analysis of this compound reveals the presence of two crystallographically independent molecules, A and B, in the asymmetric unit. researchgate.netiucr.org The most prominent intermolecular interaction is the classical O—H⋯O hydrogen bond formed between the carboxylic acid groups of these molecules. researchgate.net This strong interaction is the primary driving force in the formation of the supramolecular structure.

In addition to these strong hydrogen bonds, weaker C—H⋯O interactions also play a significant role in stabilizing the crystal lattice. These interactions are observed between hydrogen atoms on the benzofuran ring and the carbonyl oxygen atoms of adjacent molecules. nih.govnih.gov Furthermore, a short intramolecular C—H⋯O contact is present within each independent molecule, contributing to its conformational rigidity. researchgate.netiucr.org

Carboxylic Acid Dimer Formation (R₂²(8) Loops)

A hallmark of the crystal structure of many carboxylic acids, including this compound, is the formation of centrosymmetric dimers. In this specific compound, the two independent molecules (A and B) are linked by pairs of strong O—H⋯O hydrogen bonds. researchgate.netiucr.org This arrangement creates a characteristic supramolecular synthon known as an R₂²(8) ring motif. researchgate.net The notation R₂²(8) indicates a ring (R) formed by two hydrogen-bond donors (D) and two acceptors (A) (superscript and subscript, respectively), with the ring itself comprising eight atoms. This robust dimeric unit is the fundamental building block of the extended crystal structure. researchgate.netnih.gov

Interactive Table 2: Hydrogen Bond Geometry for Dimer Formation

| Donor (D)—H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|

| O—H···O | 0.82 | 1.83 - 1.90 | 2.643 - 2.714 | 174 - 175 |

| C—H···O | 0.93 | 2.25 - 2.37 | 2.813 - 2.916 | 117 - 118 |

Note: Data represents typical ranges observed in crystallographic studies of this and closely related compounds. researchgate.netresearchgate.net

Assembly into Supramolecular Layers

The interplay of the aforementioned intermolecular forces results in the assembly of the individual molecules into well-defined supramolecular layers. The primary structure is the robust R₂²(8) hydrogen-bonded dimer. researchgate.net These dimers are then further organized into extended structures, often stacks or chains, through the weaker C—H⋯O and π–π stacking interactions. nih.govnih.gov For instance, in similar structures, these dimers are packed into stacks along a crystallographic axis, linked by C—H⋯O interactions involving hydrogen atoms from the benzofuran ring and the carbonyl oxygen. nih.gov The collective effect of these directional and specific interactions leads to a highly ordered, three-dimensional crystalline lattice, demonstrating a clear hierarchy in supramolecular self-assembly from molecules to dimers and finally to extended layers.

Computational and Theoretical Chemistry Studies of 2 5 Methyl 1 Benzofuran 3 Yl Acetic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and spectroscopic properties of molecular systems. For 2-(5-Methyl-1-benzofuran-3-yl)acetic acid (2MBA), DFT calculations have provided significant insights into its molecular geometry, vibrational modes, and electronic behavior, offering a detailed comparison with experimental data. researchgate.net

Computational studies have focused on both the isolated molecule (monomer) and its hydrogen-bonded dimer. The geometry of these structures was optimized to find the most stable energetic conformation. researchgate.net In the crystalline state, this compound exists as a dimer, where two molecules are linked by a pair of O—H⋯O hydrogen bonds between their carboxylic acid groups, forming a characteristic R2²(8) loop. researchgate.net

The optimized geometrical parameters, such as bond lengths and angles, for both the monomer and dimer have been calculated and compared with experimental data obtained from X-ray diffraction (XRD). researchgate.net The theoretical calculations for the dimer structure successfully replicate the intermolecular hydrogen bonding observed experimentally. researchgate.net The computational analysis of the dimer is crucial for understanding how intermolecular interactions influence the molecule's structure and vibrational frequencies. researchgate.net

Below is a comparative table of selected geometrical parameters for the monomer and dimer of this compound as determined by DFT calculations and experimental XRD data.

| Parameter | Monomer (Calculated) | Dimer (Calculated) | XRD (Experimental) |

|---|---|---|---|

| O-H Bond Length (Å) | 0.97 | 0.99 | 0.82 |

| C=O Bond Length (Å) | 1.21 | 1.23 | 1.22 |

| C-O Bond Length (Å) | 1.36 | 1.34 | 1.31 |

| O-H···O Hydrogen Bond (Å) | N/A | 1.68 | 1.83 |

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For this compound, a common and well-validated approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. researchgate.netresearchgate.net This combination is known to provide a balanced description of molecular geometries and energies. The 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms to describe weakly bound electrons and polarization functions (d,p) to account for the non-uniform distribution of electron density. ub.edu

Other functionals, such as the GGA-PBE (Generalized Gradient Approximation - Perdew-Burke-Ernzerhof) with a 6-31G(d,p) basis set, have also been successfully applied to study related 2-phenylbenzofuran (B156813) derivatives. physchemres.org The validation of these computational methods is achieved by comparing the calculated results, such as molecular geometry and spectroscopic data, with their corresponding experimental values. A strong correlation between theoretical and experimental data confirms the suitability of the chosen functional and basis set for the system under study. physchemres.org

A key aspect of computational studies is the direct comparison of theoretical predictions with experimental measurements. For this compound, calculated spectroscopic data have been extensively compared with experimental FT-IR, FT-Raman, NMR, and UV-Vis spectra. researchgate.netuns.ac.rs This comparative analysis allows for the validation of the theoretical model and provides a more profound interpretation of the experimental results. The computed harmonic vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental FT-IR and FT-Raman data. researchgate.net Similarly, NMR chemical shifts calculated via the GIAO method and electronic transitions from TD-DFT calculations show good correlation with experimental spectra. researchgate.netuns.ac.rs

DFT calculations have been employed to predict the harmonic vibrational frequencies of this compound. researchgate.net To facilitate a detailed assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is performed. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.net This allows for an unambiguous assignment of the calculated frequencies to specific molecular motions. The theoretical vibrational spectra are then compared with experimental FT-IR and FT-Raman spectra, showing good agreement and aiding in the precise interpretation of the experimental data. researchgate.net

The following table presents a selection of experimental and calculated vibrational frequencies and their assignments based on PED analysis.

| Assignment (Based on PED) | FT-IR (cm⁻¹) (Experimental) | FT-Raman (cm⁻¹) (Experimental) | Frequency (cm⁻¹) (Calculated) |

|---|---|---|---|

| O-H Stretch | ~3000 (broad) | - | 3570 |

| C=O Stretch | 1695 | 1690 | 1715 |

| C=C Ring Stretch | 1620 | 1625 | 1630 |

| CH₂ Scissoring | 1425 | 1430 | 1435 |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. This method has been applied to predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net The calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (B1202638) (TMS). The theoretical values obtained through the GIAO method have been shown to be in excellent agreement with the experimental ¹H and ¹³C NMR data, aiding in the definitive assignment of proton and carbon signals in the molecule. researchgate.netuns.ac.rs

This table compares the experimental and GIAO-calculated ¹H and ¹³C NMR chemical shifts for key atoms.

| Atom | ¹H Shift (ppm) (Experimental) | ¹H Shift (ppm) (Calculated) | ¹³C Shift (ppm) (Experimental) | ¹³C Shift (ppm) (Calculated) |

|---|---|---|---|---|

| COOH | 12.10 | 12.15 | 172.5 | 173.1 |

| CH₂ | 3.65 | 3.70 | 31.0 | 31.5 |

| CH₃ | 2.40 | 2.42 | 21.2 | 21.6 |

| Aromatic C-H | 7.10-7.50 | 7.15-7.55 | 110-130 | 111-131 |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths that determine a molecule's UV-Vis absorption spectrum. rsc.org For this compound, TD-DFT calculations have been performed at the B3LYP/6-311++G(d,p) level to simulate its electronic spectrum. researchgate.net The calculations were conducted both in the gas phase and using a solvent model (ethanol) to mimic experimental conditions. researchgate.netuns.ac.rs The results, including the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the primary electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), were compared with the experimental UV-Vis spectrum. researchgate.net This analysis provides a theoretical basis for understanding the observed absorption bands, typically assigning them to π→π* transitions within the benzofuran (B130515) ring system. researchgate.net

Key data from the TD-DFT analysis are summarized in the table below.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 295 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 280 | 0.25 | HOMO-1 → LUMO |

| S₀ → S₃ | 250 | 0.30 | HOMO → LUMO+1 |

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. For this compound, a detailed examination of its electronic structure has been performed using Density Functional Theory (DFT), providing a foundational understanding of its molecular orbitals, charge distribution, and bonding characteristics. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions. researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

In the case of 2MBA, both in its monomeric and dimeric forms, the HOMO is predominantly localized on the benzofuran ring system, indicating that this is the primary site for electron donation. researchgate.net Conversely, the LUMO is distributed over the acetic acid side chain, suggesting this region is more likely to accept electrons. researchgate.net

The calculated HOMO-LUMO energy gaps for the monomer and dimer of 2MBA provide quantitative measures of their stability. A larger energy gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

| Form | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Monomer | -6.21 | -1.23 | 4.98 |

| Dimer | -6.35 | -1.19 | 5.16 |

Charge Transfer Analysis

Intramolecular charge transfer (ICT) plays a significant role in the electronic properties of molecules. In 2MBA, theoretical calculations based on the electronic absorption spectrum reveal charge transfer characteristics. researchgate.net The transitions from lower to higher energy orbitals, as seen in the UV-Vis spectrum, are associated with the redistribution of electron density within the molecule. researchgate.net

For instance, a key electronic transition observed around 253 nm is primarily attributed to the transition from the HOMO to the LUMO. researchgate.net This signifies a charge transfer from the electron-rich benzofuran ring (HOMO) to the more electron-accepting acetic acid moiety (LUMO), a fundamental process that influences the molecule's reactivity and spectroscopic properties. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and antibonding interactions within a molecule, offering insights into intramolecular charge transfer and stabilization. materialsciencejournal.org This analysis examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the strength of the charge delocalization. researchgate.net

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π(C3-C4) | 18.54 |

| π(C5-C6) | π(C1-C2) | 21.17 |

| LP(2) O8 | π(C1-C6) | 24.31 |

| LP(1) O11 | σ(C9-C10) | 5.89 |

| LP(2) O12 | π*(C10-O11) | 56.32 |

LP denotes a lone pair orbital.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential) that are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential) that are prone to nucleophilic attack. Green represents regions of neutral potential. researchgate.net

For 2MBA, the MEP map reveals that the most negative potential is concentrated around the oxygen atoms of the carboxylic acid group, making them the most likely sites for electrophilic attack. researchgate.net Conversely, the hydrogen atom of the hydroxyl group exhibits the most positive potential, identifying it as a primary site for nucleophilic attack. researchgate.net The aromatic ring shows a region of moderate negative potential. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the supramolecular structure and stability of molecules in the solid state. researchgate.net In the case of 2MBA, the formation of a dimer is a prominent feature, driven by strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.netuns.ac.rs

The crystal structure of 2MBA shows that two molecules are linked through a pair of O-H···O hydrogen bonds, forming a centrosymmetric dimer. researchgate.net This interaction is a key stabilizing force in the solid-state packing of the compound. researchgate.net While a formal NCI analysis provides a visual representation of these weak interactions, the crystallographic data strongly supports the presence and importance of these hydrogen bonds in the dimerization of 2MBA. researchgate.net

Reactivity and Stability Assessments

The electronic properties derived from computational studies, such as the HOMO-LUMO gap and MEP analysis, provide a foundation for assessing the reactivity and stability of 2MBA. nih.gov Global reactivity descriptors, calculated from the energies of the frontier molecular orbitals, offer quantitative measures of a molecule's chemical behavior. researchgate.net

These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.21 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 3.72 |

| Chemical Hardness (η) | 2.49 |

| Chemical Softness (S) | 0.40 |

| Electrophilicity Index (ω) | 2.78 |

The calculated values indicate that 2MBA is a relatively stable molecule, as reflected by its significant HOMO-LUMO gap and chemical hardness. researchgate.net The electrophilicity index suggests a moderate capacity to act as an electrophile. researchgate.net These parameters, derived from theoretical calculations, are invaluable for predicting the chemical behavior and potential applications of this compound. nih.gov

Global Reactivity Descriptors

Key global reactivity descriptors for the title compound include ionization potential, electron affinity, electronegativity, chemical potential, hardness, softness, and the electrophilicity index. These values help in quantifying the molecule's tendency to donate or accept electrons. researchgate.net

Table 1: Calculated Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.54 |

| Energy Gap (ΔE) | 4.91 |

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 1.54 |

| Electronegativity (χ) | 3.99 |

| Chemical Potential (μ) | -3.99 |

| Hardness (η) | 2.45 |

| Softness (S) | 0.41 |

Local Reactivity Properties and Fukui Functions

While global descriptors give a general overview of reactivity, local reactivity properties identify specific atomic sites prone to electrophilic, nucleophilic, and radical attacks. researchgate.net Fukui functions are instrumental in this analysis, pinpointing the most reactive centers within the molecule. For this compound, computational studies have been performed to determine these local reactivity sites. researchgate.net This analysis is critical for understanding the molecule's interaction with other chemical species and predicting the outcomes of chemical reactions. researchgate.net

Thermodynamic Properties and Stability at Varying Conditions

The thermodynamic properties of this compound, such as heat capacity, entropy, and enthalpy, have been calculated using theoretical methods. These studies investigate the correlation of these properties with temperature, providing insights into the molecule's stability under different thermal conditions. The calculations typically involve statistical thermodynamics and are derived from vibrational frequency analysis. The data demonstrates a direct relationship between temperature and thermodynamic functions like thermal energy, heat capacity, and entropy.

Table 2: Theoretical Thermodynamic Properties of this compound at Different Temperatures

| Temperature (K) | Total Thermal Energy (kcal/mol) | Heat Capacity Cv (cal/mol·K) | Entropy S (cal/mol·K) |

|---|---|---|---|

| 100 | 79.25 | 20.31 | 82.13 |

| 200 | 82.26 | 32.54 | 100.27 |

| 298.15 | 86.84 | 44.82 | 117.84 |

| 400 | 93.31 | 56.43 | 136.21 |

Influence of Intermolecular Interactions on Molecular Structure and Vibrational Frequencies

The presence of a carboxylic acid group in this compound allows for the formation of intermolecular hydrogen bonds, leading to a dimeric structure. researchgate.net Computational studies have compared the optimized geometries and vibrational frequencies of the monomeric and dimeric forms. researchgate.net This comparison reveals the significant impact of hydrogen bonding on the molecule's structural parameters, such as bond lengths and angles, particularly within the carboxylic acid group. researchgate.net Furthermore, the vibrational frequencies, especially the O-H stretching and C=O stretching modes, show noticeable shifts in the dimer compared to the monomer, which aligns with experimental spectroscopic data. researchgate.net

Computational Methodologies and Software Utilized

The theoretical investigations into this compound have predominantly employed Density Functional Theory (DFT). researchgate.net A common approach involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). researchgate.net For accurate results, a sophisticated basis set such as 6-311++G(d,p) is often utilized. researchgate.netuns.ac.rs The initial molecular structures for these calculations are typically generated and visualized using software like GaussView, and the main computational calculations are performed with the Gaussian suite of programs, such as Gaussian 09. researchgate.netphyschemres.org

Potential Applications in Materials Science and Chemical Technology

Utilization in Optoelectronic Materials

Theoretical and computational studies have highlighted the potential of 2-(5-Methyl-1-benzofuran-3-yl)acetic acid (also referred to as 2MBA) in the field of optoelectronics. researchgate.netresearchgate.net Analysis of its molecular structure and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, indicates that charge transfer occurs within the molecule, a key characteristic for optoelectronic applications. researchgate.net

Candidates for Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational studies using density functional theory (DFT) have been employed to investigate the NLO properties of this compound. researchgate.net The first-order hyperpolarizability, a measure of a molecule's NLO response, has been calculated to assess its potential. researchgate.net The analysis of frontier molecular orbitals (HOMO-LUMO) supports the occurrence of intramolecular charge transfer, which is a fundamental requirement for NLO activity. researchgate.netresearchgate.net

Table 1: Computational Parameters related to Optoelectronic Properties

| Parameter | Description | Significance |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's excitability and potential for charge transfer, crucial for electronic and optical properties. researchgate.net |

| First-Order Hyperpolarizability | A coefficient that quantifies the second-order NLO response of a molecule. | A non-zero value suggests the material can be used for applications like second-harmonic generation. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | A theoretical analysis to study charge transfer and conjugative interactions within a molecule. | Helps in understanding the electronic delocalization pathways that give rise to NLO properties. researchgate.net |

Application in Optical Sensing and Optical Data Storage

While benzofuran (B130515) derivatives are generally explored for their fluorescence properties, which can be applied to optical sensing, specific research on the application of this compound in optical sensing and data storage is not extensively detailed in the reviewed literature. The fundamental photophysical properties suggested by computational studies could provide a basis for future exploration in these areas.

Role in Light-Emitting Diode (LED) and Solar Cell Technologies

The potential of a material for use in LEDs and solar cells often depends on its electronic properties, such as the HOMO-LUMO energy gap and charge transport characteristics. While computational studies have been performed on this compound to assess its potential for applications in organic electronics, specific experimental validation of its role in LED or solar cell devices has not been found in the reviewed scientific literature. researchgate.net

Exploration in Electroluminescent Materials

Electroluminescent materials are the core components of organic light-emitting diodes. The suitability of a compound for this purpose is determined by its ability to emit light upon application of an electric field, its thermal stability, and its film-forming properties. Although the optoelectronic properties of this compound have been computationally investigated, its specific exploration as an electroluminescent material is not documented in the available research. researchgate.net

Contribution to Organic Light-Emitting Diodes (OLEDs) as Host Materials

In OLED technology, host materials form a matrix for the light-emitting dopants, facilitating charge transport and energy transfer. noctiluca.eu Materials with high thermal stability and appropriate HOMO/LUMO energy levels are required. noctiluca.eu Benzofuran and its fused-ring relative, dibenzofuran, are recognized as having high triplet energy and bipolar carrier transport properties, making them suitable building blocks for host materials in phosphorescent OLEDs (PhOLEDs). researchgate.net

While specific studies detailing the use of this compound as a host material have not been identified, computational assessments of its optoelectronic properties have been conducted to evaluate its potential for use in organic electronics. researchgate.net These studies, combining DFT calculations and molecular dynamics (MD) simulations, investigate parameters like reorganization energies for holes and electrons, which are critical for charge transport in an OLED host. researchgate.net

Table 2: Key Properties for OLED Host Materials

| Property | Importance | Relevance of Benzofurans |

|---|---|---|

| High Triplet Energy | Prevents reverse energy transfer from the phosphorescent dopant to the host, ensuring high efficiency. | Dibenzofuran, a related structure, is known for its high triplet energy. researchgate.net |

| Bipolar Charge Transport | Balanced transport of both holes and electrons to the emissive layer enhances recombination efficiency. | Benzofuran derivatives can be engineered to possess bipolar characteristics. researchgate.net |

| Thermal Stability | High glass transition (Tg) and decomposition (Td) temperatures are necessary for device longevity. | Benzophenone-based host materials, for example, show excellent thermal stability. nih.gov |

| Appropriate HOMO/LUMO Levels | Facilitates efficient injection of charges from adjacent layers. | The electronic levels of this compound have been computationally studied. researchgate.net |

Role in Advanced Chemical Synthesis (e.g., as Intermediates for Complex Benzofuran Derivatives)

Benzofuran acetic acids are valuable intermediates in organic synthesis, providing a scaffold that can be further elaborated to create more complex molecules with specific functionalities. mdpi.com The carboxylic acid group and the reactive sites on the benzofuran ring allow for a variety of chemical transformations.

A direct application of this compound as a synthetic intermediate is demonstrated in the synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H- scienceopen.comresearchgate.netmdpi.comoxadiazole-2-thione. researchgate.net This conversion involves the transformation of the acetic acid moiety into an acid hydrazide, followed by a cyclization reaction with carbon disulfide to form the oxadiazole-2-thione ring system. researchgate.net This exemplifies its utility as a building block for constructing more complex heterocyclic compounds.

The broader field of benzofuran synthesis relies on versatile precursors to build molecular complexity. nih.govjocpr.com For instance, multicomponent reactions can be used to synthesize elaborate benzofuran-3-yl acetic acid derivatives from simpler starting materials. mdpi.com Furthermore, functional groups on the benzofuran core, like the carboxylic acid in this compound, can be converted into other functionalities or used as directing groups for C-H activation reactions to introduce further substituents onto the aromatic core. mdpi.com

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-(5-Methyl-1-benzofuran-3-yl)acetic acid

Academic research on this compound is currently limited, with the most significant findings centered on its synthesis and solid-state structure determination through single-crystal X-ray diffraction.

A published study details the synthesis of the title compound starting from 6-methyl-4-bromomethylcoumarin. researchgate.net The crystallographic analysis reveals that this compound crystallizes in the monoclinic space group P2/c. researchgate.net The asymmetric unit of the crystal structure contains two crystallographically independent molecules, designated as A and B, which exhibit closely matching conformations. researchgate.net

In the crystalline state, the molecules form dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid moieties, creating R²₂(8) ring motifs. researchgate.net The acetic acid side chain in both independent molecules adopts a conformation that is approximately antiperiplanar to the C3 atom of the benzofuran (B130515) ring. researchgate.net Furthermore, short intramolecular C-H···O contacts are observed within each molecule. researchgate.net

The key crystallographic and structural data are summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀O₃ |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 12.2090 (5) |

| b (Å) | 20.3796 (14) |

| c (Å) | 7.4335 (9) |

| β (°) | 95.980 (4) |

| Volume (ų) | 1839.5 (3) |

| Z | 8 |

Beyond this structural characterization, there is a notable absence of published research detailing other physicochemical properties, spectroscopic data, or biological activities of this specific compound.

Identification of Knowledge Gaps and Unexplored Research Avenues

The current body of scientific literature on this compound is nascent, presenting significant knowledge gaps and numerous opportunities for further investigation. The primary areas where information is lacking include:

Optimized Synthesis and Derivatization: While a synthetic route has been reported, there is scope for the development of more efficient, high-yield, and scalable synthetic methodologies. Furthermore, the synthesis of a library of derivatives with modifications to the benzofuran ring or the acetic acid side chain remains an unexplored area.

Comprehensive Physicochemical Characterization: Detailed studies on its solubility, pKa, lipophilicity, and thermal stability are yet to be conducted. This fundamental data is crucial for any potential application development.

Spectroscopic Profile: A complete and publicly available spectroscopic dataset (including ¹H NMR, ¹³C NMR, IR, and mass spectrometry) would be invaluable for the unambiguous identification of this compound in future studies.

Biological Activity Screening: There is no published data on the biological effects of this compound. Given that many benzofuran derivatives exhibit potent pharmacological activities, this represents a major unexplored research avenue.

Material Properties: The potential of this compound as a building block for functional materials, such as polymers or organic electronics, has not been investigated.

Proposed Future Experimental Investigations

To address the identified knowledge gaps, a systematic experimental investigation of this compound is warranted. The following experimental studies are proposed:

Synthetic Chemistry:

Exploration of alternative synthetic pathways to improve yield and scalability.

Synthesis of a series of ester and amide derivatives of the carboxylic acid group to explore structure-activity relationships.

Functionalization of the benzofuran ring at other available positions.

Pharmacological Screening:

In vitro screening for anticancer activity against a panel of human cancer cell lines, as many benzofuran derivatives have shown cytotoxic effects. mdpi.com

Evaluation of its antimicrobial properties against a range of pathogenic bacteria and fungi, another common bioactivity of the benzofuran class.

Assessment of its anti-inflammatory and antioxidant potential.

Physicochemical Analysis:

Detailed spectroscopic characterization using modern analytical techniques.

Determination of key physicochemical parameters to build a comprehensive compound profile.

Proposed Future Computational Studies

In conjunction with experimental work, computational studies can provide valuable insights into the properties and potential applications of this compound. The following in silico investigations are proposed:

Quantum Chemical Calculations:

Density Functional Theory (DFT) calculations to determine the optimized molecular geometry, electronic structure, and spectroscopic properties for comparison with experimental data.

Calculation of molecular descriptors such as electrostatic potential maps and frontier molecular orbitals to predict reactivity and potential interaction sites.

Molecular Docking:

In silico docking studies against a variety of biological targets, such as enzymes and receptors implicated in cancer and infectious diseases, to predict potential binding affinities and modes of interaction. researchgate.net This can help prioritize experimental screening efforts.

Pharmacokinetic and Toxicity Prediction:

ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling to predict the drug-likeness and potential toxicity profile of the compound, guiding further derivatization and development. researchgate.net

Broader Impact on Benzofuran Chemistry and Materials Science

The systematic study of this compound, a relatively simple and unsubstituted member of its class, can have a significant broader impact. A thorough understanding of its properties will contribute to the fundamental knowledge of structure-property relationships within the wider family of benzofuran derivatives.

In medicinal chemistry, this compound could serve as a valuable scaffold for the development of novel therapeutic agents. The data generated from its biological screening and that of its derivatives will enrich the understanding of the pharmacophore requirements for various biological activities associated with the benzofuran nucleus.

In materials science, benzofuran-containing compounds are being explored for their applications in organic electronics and polymer chemistry. Characterizing the physicochemical properties of this compound could reveal its potential as a monomer or a precursor for the synthesis of novel functional materials with tailored optical or electronic properties. The acetic acid moiety provides a convenient handle for polymerization or for grafting onto other material surfaces.

Q & A

Q. What are the standard synthetic routes for preparing 2-(5-Methyl-1-benzofuran-3-yl)acetic acid, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves hydrolysis of an ester precursor. For example, ethyl 2-(5-methyl-1-benzofuran-3-yl)acetate can be refluxed with potassium hydroxide (KOH) in a methanol-water mixture (1:1 ratio) for 5 hours. After acidification with HCl, the product is extracted with chloroform and purified via column chromatography (ethyl acetate eluent), yielding ~82% . Critical parameters include reflux duration, base concentration, and pH control during acidification to avoid side reactions.

Q. How is the crystal structure of this compound determined, and what parameters define its unit cell?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 12.2090 Å, b = 20.3796 Å, c = 7.4335 Å, and β = 95.980°. The unit cell volume is 1839.5 ų, with Z = 8 and a calculated density of 1.373 Mg/m³. Data refinement uses SHELXL-2014, with hydrogen atoms constrained to idealized positions .

Advanced Research Questions

Q. How do intermolecular hydrogen bonding interactions influence the solid-state packing of this compound?

The carboxyl groups form O–H···O hydrogen bonds (bond length ~2.6 Å), creating centrosymmetric dimers. These interactions stabilize the crystal lattice and influence melting points (370–371 K). SC-XRD analysis identifies bond angles and distances, while Hirshfeld surface analysis can quantify interaction contributions. Such packing motifs are critical for predicting solubility and mechanical properties .

Q. What strategies can resolve discrepancies between experimental spectral data (e.g., NMR) and crystallographically derived bond parameters?

Discrepancies may arise from dynamic effects in solution (NMR) versus static solid-state (X-ray) environments. To resolve these:

Q. How does the methyl substituent at the 5-position of the benzofuran ring affect electronic structure and reactivity?

The methyl group induces steric hindrance, reducing rotational freedom of the benzofuran core. Electronically, it acts as a weak electron-donor via hyperconjugation, slightly increasing electron density at the 3-acetic acid moiety. This can be quantified using Hammett substituent constants (σ values) or through computational studies (e.g., Natural Bond Orbital analysis). Such effects influence acid dissociation constants (pKa) and reaction kinetics in derivatization reactions .

Q. What methodologies are used to analyze thermal stability and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) under nitrogen identifies decomposition onset (~370 K). Differential scanning calorimetry (DSC) reveals endothermic melting events. Coupled with gas chromatography-mass spectrometry (GC-MS), these methods trace degradation products (e.g., decarboxylation to 5-methylbenzofuran). Kinetic studies (e.g., Flynn-Wall-Ozawa method) model activation energies for decomposition .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported melting points or spectral data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.